molecular formula C20H17F2N3O2 B15286340 1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine

1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine

Cat. No.: B15286340
M. Wt: 369.4 g/mol
InChI Key: VXQCCZHCFBHTTD-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and an oxadiazole moiety

Preparation Methods

The synthesis of 1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, using 4-fluorobenzoyl chloride and a suitable catalyst like aluminum chloride.

    Coupling with Piperidine: The final step involves coupling the oxadiazole and fluorobenzoyl intermediates with piperidine under basic conditions, often using reagents like sodium hydride or potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, leading to the reduction of the oxadiazole ring or the fluorobenzoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents like sodium methoxide or potassium thiolate, leading to the formation of methoxy or thiol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts and bases like triethylamine and sodium hydroxide.

Scientific Research Applications

1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: The compound is used in biochemical assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and oxadiazole groups may facilitate binding to active sites, while the piperidine ring can enhance the compound’s stability and solubility. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine can be compared with similar compounds such as:

    1-(4-Chlorobenzoyl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine: This compound features chlorine atoms instead of fluorine, which may alter its reactivity and biological activity.

    1-(4-Methylbenzoyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]piperidine: The presence of methyl groups can affect the compound’s lipophilicity and metabolic stability.

    1-(4-Nitrobenzoyl)-3-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-YL]piperidine: Nitro groups can introduce additional reactivity, particularly in redox reactions.

The uniqueness of this compound lies in its combination of fluorine atoms and the oxadiazole ring, which can enhance its binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

(4-fluorophenyl)-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-16-7-3-13(4-8-16)18-23-19(27-24-18)15-2-1-11-25(12-15)20(26)14-5-9-17(22)10-6-14/h3-10,15H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQCCZHCFBHTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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